molecular formula C10H9NO3S B092191 5-Hydroxynaphthalene-1-sulfonamide CAS No. 17286-26-9

5-Hydroxynaphthalene-1-sulfonamide

Cat. No.: B092191
CAS No.: 17286-26-9
M. Wt: 223.25 g/mol
InChI Key: NFVBVKHGDDDCEA-UHFFFAOYSA-N
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Description

5-Hydroxynaphthalene-1-sulfonamide, also known by its chemical formula C10H9NO3S These compounds contain a naphthalene moiety carrying a sulfonic acid group (or a derivative thereof) at the 1-position . Naphthalene itself is a bicyclic compound composed of two fused benzene rings.

Preparation Methods

Synthetic Routes: The synthetic preparation of 5-hydroxynaphthalene-1-sulfonamide involves introducing the sulfonamide group onto the naphthalene ring. Specific synthetic routes may vary, but a common approach is the reaction of naphthalene-1-sulfonyl chloride with an amine, such as hydroxylamine, to yield the desired compound.

Reaction Conditions: The reaction typically occurs under mild conditions, with the sulfonyl chloride reacting with the amine in a suitable solvent (e.g., dichloromethane or acetonitrile). The reaction is often catalyzed by a base, such as triethylamine.

Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a foundation for understanding its preparation.

Chemical Reactions Analysis

5-Hydroxynaphthalene-1-sulfonamide can undergo various chemical reactions:

  • Oxidation : It may be oxidized to form other functional groups.
  • Reduction : Reduction reactions can modify the sulfonamide or other substituents.
  • Substitution : Substitution reactions at the sulfonamide or hydroxyl group are possible.
Common Reagents and Conditions:
  • Oxidation : Oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) may be used.
  • Reduction : Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.
  • Substitution : Substitution reactions often involve nucleophilic aromatic substitution (SNAr) using amines or other nucleophiles.

Major Products: The major products depend on the specific reaction conditions and reagents used. For example, reduction may yield 5-amino-1-naphthalenesulfonamide.

Scientific Research Applications

5-Hydroxynaphthalene-1-sulfonamide finds applications in various fields:

  • Chemistry : Used as a building block for more complex molecules.
  • Biology : Investigated for its potential as a bioactive compound.
  • Medicine : May have pharmaceutical applications.
  • Industry : Used in the synthesis of dyes, pharmaceuticals, and other organic compounds.

Mechanism of Action

The precise mechanism by which 5-hydroxynaphthalene-1-sulfonamide exerts its effects depends on its specific interactions with biological targets. Further research is needed to elucidate these mechanisms fully.

Comparison with Similar Compounds

While 5-hydroxynaphthalene-1-sulfonamide is unique due to its specific sulfonamide substitution pattern, similar compounds include other naphthalene derivatives with varying functional groups.

Properties

CAS No.

17286-26-9

Molecular Formula

C10H9NO3S

Molecular Weight

223.25 g/mol

IUPAC Name

5-hydroxynaphthalene-1-sulfonamide

InChI

InChI=1S/C10H9NO3S/c11-15(13,14)10-6-2-3-7-8(10)4-1-5-9(7)12/h1-6,12H,(H2,11,13,14)

InChI Key

NFVBVKHGDDDCEA-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CC=C2S(=O)(=O)N)C(=C1)O

Canonical SMILES

C1=CC2=C(C=CC=C2S(=O)(=O)N)C(=C1)O

17286-26-9

Origin of Product

United States

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